
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((2-(2,4-diclorofenil)-2-(1H-imidazol-1-ilmetil)-1,3-dioxolan-4-il)metoxi)fenil)tiomorfolina 1-óxido, cis- es un compuesto orgánico complejo que presenta un anillo de tiomorfolina, un grupo diclorofenil, un residuo de imidazol y un anillo de dioxolano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto normalmente implica reacciones orgánicas de varios pasos. Los materiales de partida podrían incluir tiomorfolina, derivados de 2,4-diclorofenilo e imidazol. La síntesis podría implicar:
- Formación del anillo de dioxolano mediante una reacción de ciclización.
- Introducción del residuo de imidazol mediante sustitución nucleofílica.
- Unión del grupo diclorofenil a través de la sustitución aromática electrofílica.
- Oxidación del anillo de tiomorfolina para formar el 1-óxido.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las condiciones de reacción para la síntesis a gran escala, como:
- Uso de catalizadores para aumentar la eficiencia de la reacción.
- Control de la temperatura y la presión para maximizar el rendimiento.
- Implementación de técnicas de purificación como la cristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiomorfolina se puede oxidar aún más para formar sulfóxidos o sulfonas.
Reducción: El anillo de imidazol se puede reducir en condiciones específicas.
Sustitución: El grupo diclorofenil puede participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) o nucleófilos como metóxido de sodio (NaOMe).
Productos principales
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de imidazol reducidos.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química
- Se utiliza como bloque de construcción en la síntesis orgánica.
- Se estudia su reactividad y estabilidad en diversas condiciones.
Biología
- Posibles aplicaciones en el desarrollo de moléculas bioactivas.
- Se estudian sus interacciones con macromoléculas biológicas.
Medicina
- Se investiga su potencial como intermedio farmacéutico.
- Se estudian sus propiedades farmacocinéticas y farmacodinámicas.
Industria
- Se utiliza en la síntesis de productos químicos especiales.
- Posibles aplicaciones en el desarrollo de nuevos materiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En química medicinal, podría interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares podrían incluir:
- Enzimas implicadas en vías metabólicas.
- Receptores en las superficies celulares que median la transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- Derivados de tiomorfolina con diferentes sustituyentes.
- Compuestos con moieties de dioxolano o imidazol similares.
Singularidad
- La combinación del anillo de tiomorfolina, el grupo diclorofenil, el residuo de imidazol y el anillo de dioxolano hace que este compuesto sea único.
- Su estructura química específica podría conferir reactividad y actividad biológica únicas en comparación con compuestos similares.
Propiedades
Número CAS |
103661-07-0 |
|---|---|
Fórmula molecular |
C24H25Cl2N3O4S |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C24H25Cl2N3O4S/c25-18-1-6-22(23(26)13-18)24(16-28-8-7-27-17-28)32-15-21(33-24)14-31-20-4-2-19(3-5-20)29-9-11-34(30)12-10-29/h1-8,13,17,21H,9-12,14-16H2/t21-,24-/m1/s1 |
Clave InChI |
VVKGEAZPMUJRLR-ZJSXRUAMSA-N |
SMILES isomérico |
C1CS(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
C1CS(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


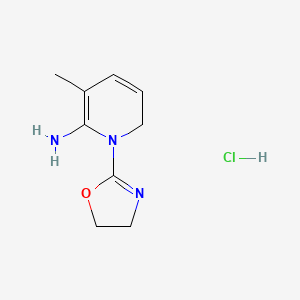
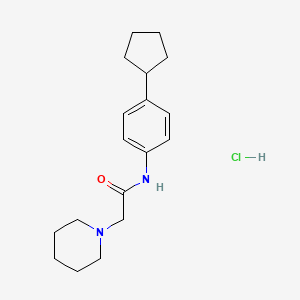
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)


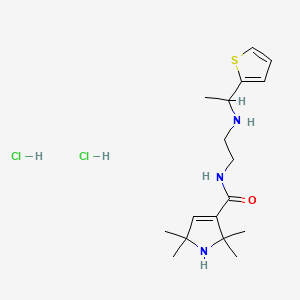
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)
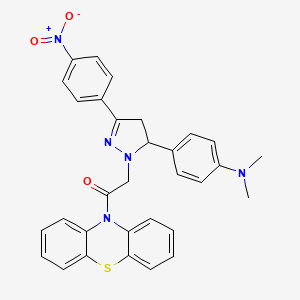
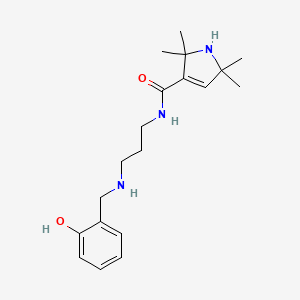
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

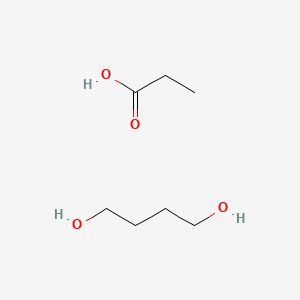

![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)
